2,4-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
2,4-Dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic molecule belonging to the class of sulfonamides, which are known for their wide range of biological activities. This compound is characterized by its multi-functional groups, making it a versatile candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: : This step involves the cyclization of a precursor amine and a ketone under acidic or basic conditions.
Introduction of the Methoxyacetyl Group: : This is achieved through acylation using methoxyacetyl chloride.
Attachment of the Benzenesulfonamide Group: : Sulfonamide formation is usually carried out by reacting a sulfonyl chloride with an amine.
Industrial production may involve optimized reaction conditions, including temperature control, solvent selection, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.
Reduction: : The sulfonamide group can be reduced under specific conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially at the methoxy and sulfonamide groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, sulfonyl chlorides.
Major Products
Oxidation: : Potential formation of sulfoxides or sulfones.
Reduction: : Conversion to corresponding amines.
Substitution: : Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4-Dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been studied for a wide range of applications:
Chemistry: : Utilized as a building block for more complex molecules in synthetic organic chemistry.
Biology: : Explored for its potential role in enzyme inhibition and receptor binding studies.
Medicine: : Investigated for its antibacterial, antifungal, and anticancer properties.
Industry: : Evaluated as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound’s biological activity is primarily attributed to its interaction with specific enzymes and receptors. For instance, the sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, leading to competitive inhibition. The methoxyacetyl group may enhance binding affinity to biological targets by improving lipophilicity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzenesulfonamide: : Lacks the tetrahydroquinoline core, resulting in different biological activity.
N-Methoxyacetylbenzenesulfonamide: : Similar in structure but lacks the tetrahydroquinoline moiety, altering its pharmacological properties.
Highlighting Its Uniqueness
2,4-Dimethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its unique combination of functional groups, making it a versatile molecule with the potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its promising biological activities highlight its potential as a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2,4-dimethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-13-20(23)22-10-4-5-14-6-7-15(11-17(14)22)21-29(24,25)19-9-8-16(27-2)12-18(19)28-3/h6-9,11-12,21H,4-5,10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJQSOUICASGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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